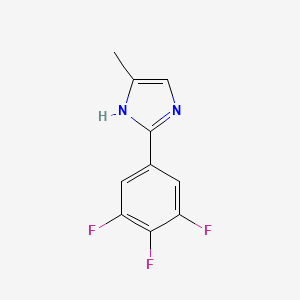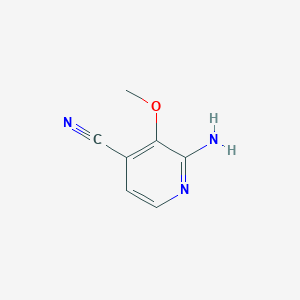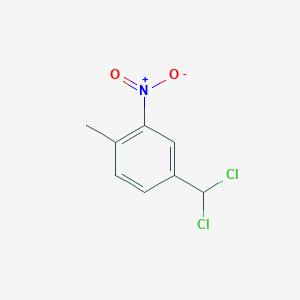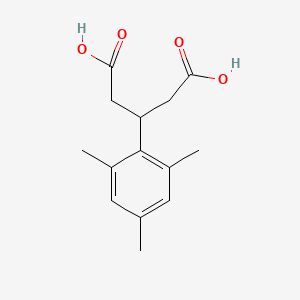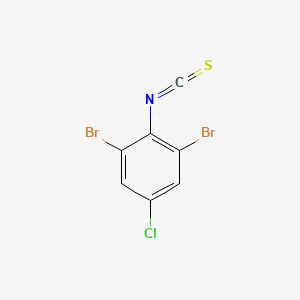
2,6-Dibromo-4-chlorophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2ClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chlorophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-chloroaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-chloroaniline+Thiophosgene→2,6-Dibromo-4-chlorophenyl Isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-chlorophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
科学的研究の応用
2,6-Dibromo-4-chlorophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-chlorophenyl Isothiocyanate involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Chlorophenyl Isothiocyanate: Similar structure but lacks the bromine substituents.
2,6-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine substituents instead of bromine.
Phenyl Isothiocyanate: The parent compound without any halogen substituents.
Uniqueness
2,6-Dibromo-4-chlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and may provide distinct advantages in specific applications.
特性
分子式 |
C7H2Br2ClNS |
|---|---|
分子量 |
327.42 g/mol |
IUPAC名 |
1,3-dibromo-5-chloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2ClNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChIキー |
VNCBICBVTVXPAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



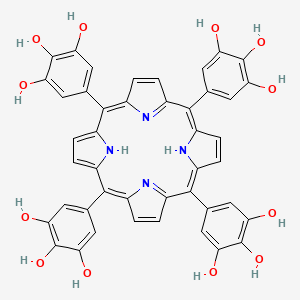
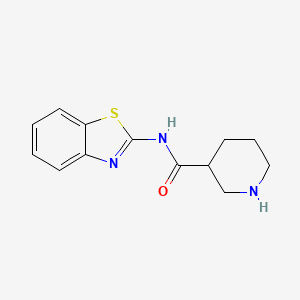

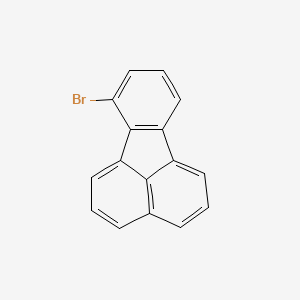
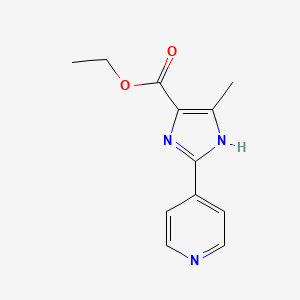
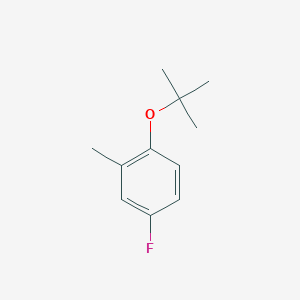

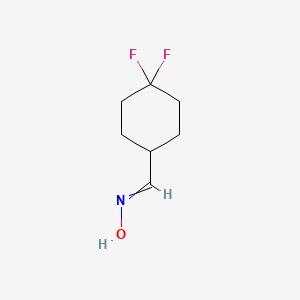
![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
